![molecular formula C15H10ClFO4 B6408307 5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-16-2](/img/structure/B6408307.png)
5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (5-Cl-3-FMCPA) is a synthetic compound that has seen a wide range of uses in scientific research, ranging from biochemical and physiological studies to lab experiments. This compound is a derivative of benzoic acid, and it has a unique structure that gives it a variety of advantages over other compounds.
Scientific Research Applications
5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in studies of the biochemical and physiological effects of drugs, as well as in laboratory experiments. It has also been used to study the mechanism of action of certain drugs, as well as to explore potential new drugs.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is known that the compound binds to certain proteins in the body, which can lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% are still being studied. However, some studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, it has been found to have an inhibitory effect on certain enzymes, which may be beneficial in certain medical applications.
Advantages and Limitations for Lab Experiments
5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in large quantities. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that the compound can be toxic if not used properly.
Future Directions
There are a number of potential future directions for 5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%. One potential direction is to explore its potential as a therapeutic agent. Additionally, further research could be done to better understand its mechanism of action and to identify new applications for the compound. Finally, further research could be done to explore the biochemical and physiological effects of the compound and to develop new methods of synthesis.
Synthesis Methods
5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is synthesized through a two-step process that begins with the reaction of 4-methoxybenzoic acid and trichloroacetonitrile. This reaction yields 5-chloro-3-(2-fluoromethoxycarbonylphenyl)benzoic acid, which is then purified and crystallized to obtain the desired product. The yield of this reaction is typically 95%, which is why the compound is often specified as 5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%, 95%.
properties
IUPAC Name |
3-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-3-12(13(17)7-8)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPUTNRPGWIGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691445 |
Source
|
Record name | 5-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261940-16-2 |
Source
|
Record name | 5-Chloro-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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